Detirelix
Description
Historical Perspective of Gonadotropin-Releasing Hormone Antagonist Development
The foundational understanding for developing GnRH antagonists was established in 1971 with the structural elucidation and synthesis of GnRH. Early in the research and development process, scientists encountered considerable challenges in synthesizing stable formulations of GnRH antagonists that could maintain pharmacological efficacy and systemic tolerability over extended periods. These difficulties were partly attributed to the distinct physicochemical properties of GnRH antagonists compared to the earlier developed GnRH agonists.
Detirelix's Classification as a Second-Generation GnRH Antagonist
This compound is classified as a second-generation GnRH antagonist. nih.govnih.govnih.govcorepeptides.com This generation of antagonists, including compounds like Nal-Glu, demonstrated effective suppression of gonadotropin secretion. nih.govcorepeptides.com However, a notable limitation of these early antagonists was their tendency to induce local and systemic allergic reactions, primarily due to histamine (B1213489) release from mast cells. nih.govcorepeptides.comctdbase.orgwikipedia.org This characteristic posed a significant hurdle to their broader clinical applicability, prompting further research into modifications such as the introduction of D-amino acid substitutes at specific positions (e.g., positions 1, 2, and 3) to mitigate histamine-releasing properties. corepeptides.comctdbase.org The challenges associated with second-generation antagonists like this compound highlighted the necessity for developing compounds with improved pharmacological profiles, paving the way for third-generation antagonists such as Ganirelix and Cetrorelix, which exhibit minimal histamine-releasing properties. nih.govnih.govnih.govwikipedia.org
Academic Significance of this compound in Endocrine Pharmacology Research
This compound holds considerable academic significance due to its demonstrated ability to induce rapid and reversible suppression of the hypothalamic-pituitary-ovarian axis. ctdbase.orgwikipedia.orgmims.com Research findings have extensively characterized its effects on gonadotropin and sex steroid hormone levels, as well as its impact on follicular development and ovulation.
Studies in women with normal menstrual cycles showed that this compound could effectively inhibit follicular development and prevent ovulation. ctdbase.orgwikipedia.orgmims.comguidetoimmunopharmacology.org Within 8 hours of the initial injection, mean serum LH concentrations decreased by 74 ± 2%, with LH suppression being more rapid and pronounced than that of FSH. wikipedia.orgmims.com FSH levels were suppressed by a maximum of 26 ± 3% within the same timeframe. wikipedia.orgmims.comguidetoimmunopharmacology.org Mean estradiol (B170435) (E2) concentrations also significantly decreased, from 165 ± 15 pmol/L to 70 ± 11 pmol/L within 24 hours of the first injection. wikipedia.orgguidetoimmunopharmacology.org Despite continued administration, mean immunoreactive FSH levels tended to return to baseline after the first 72 hours. guidetoimmunopharmacology.org
The following table summarizes the acute hormonal suppression observed with this compound:
| Hormone | Suppression Level (Mean ± SEM) | Time to Suppression (after initial injection) |
| LH | 74 ± 2% | Within 8 hours (maximal) |
| FSH | 26 ± 3% | Within 8 hours (maximal) |
| Estradiol (E2) | Decreased from 165 ± 15 to 70 ± 11 pmol/L | Within 24 hours |
| Progesterone (B1679170) (P) | Significantly lower levels compared to controls | During treatment period |
Data derived from studies on women with normal menstrual cycles. wikipedia.orgmims.comguidetoimmunopharmacology.org
Further research in female rats treated with this compound for three months indicated a significant reduction in the adrenal/body weight ratio, although the precise mechanism—whether direct or indirect via gonadotropin modulation—remains to be fully established. pharmakb.com In studies involving elephants, this compound at certain doses did not completely suppress pituitary-testicular function but did lead to reduced testosterone (B1683101) concentrations. empowerpharmacy.com
The detailed characterization of this compound's pharmacological profile, including its rapid onset of action and the specific patterns of hormone suppression, provided crucial insights into the differential effects of GnRH antagonists compared to agonists. nih.govmims.com The limitations identified with this compound, particularly its histamine-releasing properties, underscored the ongoing need for the development of safer and more effective GnRH antagonists. nih.govctdbase.org Consequently, this compound served as a vital comparative compound in the evaluation and advancement of subsequent generations of GnRH antagonists. nih.gov
Structure
2D Structure
Properties
CAS No. |
89662-30-6 |
|---|---|
Molecular Formula |
C78H105ClN18O13 |
Molecular Weight |
1538.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1 |
InChI Key |
OFQNFLLLCMQNEP-MIPXGPCFSA-N |
SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Other CAS No. |
89662-30-6 |
sequence |
XXWSYXLRPA |
Synonyms |
1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH detirelix GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)- LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- RS 68439 RS-68439 |
Origin of Product |
United States |
Mechanistic Investigations of Detirelix S Pharmacological Action
Molecular Mechanism of Detirelix-Mediated GnRH Receptor Antagonism
This compound functions as a direct antagonist of the GnRH receptor, distinguishing itself from GnRH agonists by preventing receptor activation rather than initially stimulating it.
This compound acts by competitively binding to the GnRH receptors situated on the gonadotroph cells of the anterior pituitary gland. citeab.comciteab.comfishersci.atuni.lu This competitive occupancy means that this compound occupies the receptor site, thereby preventing the endogenous GnRH from binding and exerting its normal physiological effects. citeab.comciteab.comuni.luuni.lu Unlike GnRH agonists, this compound does not induce receptor activation upon binding. citeab.comciteab.comuni.lu GnRH antagonists, including this compound, generally exhibit a higher binding affinity for the GnRH receptor compared to native GnRH, contributing to their effective blockade of receptor function. citeab.comciteab.com
The binding of endogenous GnRH to its receptor typically initiates a complex intracellular signaling cascade. This involves the coupling of the GnRH receptor to Gαq/11 proteins, which subsequently activate phospholipase Cβ (PLCβ). uni.lu The activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating two crucial second messenger molecules: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). uni.lu DAG, in turn, activates protein kinase C (PKC), while IP3 triggers the release of calcium ions (Ca2+) from intracellular stores. uni.lu These intracellular events are fundamental for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. uni.lu
As a GnRH antagonist, this compound effectively inhibits these downstream signaling pathways by blocking the GnRH receptor. citeab.comciteab.comuni.luuni.lu This antagonism prevents the GnRH-mediated increases in intracellular calcium and the activation of various protein kinases, including extracellular-signal-regulated kinase (ERK) and cAMP-responsive element binding protein (CREB), which are critical for gonadotropin gene expression and release.
This compound-Induced Regulation of Pituitary Gonadotropin Secretion
The antagonistic action of this compound at the pituitary GnRH receptors leads to a rapid and significant suppression of gonadotropin release, specifically LH and FSH.
This compound induces a rapid and profound suppression of Luteinizing Hormone (LH) release from the pituitary gland. Studies have shown that mean serum LH concentrations can decrease significantly, by approximately 74 ± 2%, within 8 hours following the initial injection of this compound. Maximal suppression of serum LH is typically observed around 24 hours after each administration. The degree of LH suppression is dose-dependent. For instance, in postmenopausal women, single subcutaneous doses of this compound resulted in mean maximal LH suppression of 40.2 ± 7.0% for a 1 mg dose, 63.2 ± 3.4% for a 5 mg dose, and 75.8 ± 2.2% for a 20 mg dose. Furthermore, LH levels can remain suppressed below baseline for up to 72 hours following a 20 mg dose. This rapid and sustained suppression of LH is a hallmark of GnRH antagonist action, directly contrasting the initial "flare-up" effect seen with GnRH agonists. citeab.comciteab.comfishersci.at
Table 1: this compound-Induced Suppression of LH in Postmenopausal Women
| This compound Dose (mg) | Mean Maximal LH Suppression (%) (Mean ± SEM) | Duration of LH Suppression (up to) |
| 1 | 40.2 ± 7.0 | Not specified for this dose |
| 5 | 63.2 ± 3.4 | Not specified for this dose |
| 20 | 75.8 ± 2.2 | 72 hours |
This compound also modulates Follicle-Stimulating Hormone (FSH) release, although the extent and duration of suppression can differ from that of LH. Initial administration of this compound can lead to a decrease in FSH concentrations, with a reported reduction of approximately 26 ± 3% within 8 hours. Similar to LH, FSH suppression is dose-dependent but generally less pronounced. In postmenopausal women, maximal FSH suppression was observed at 18.0 ± 6.0% for a 1 mg dose, 25.6 ± 4.6% for a 5 mg dose, and 39.6 ± 2.7% for a 20 mg dose. Interestingly, in some studies, mean immunoreactive FSH levels have been observed to return to baseline after the initial 72 hours despite continued administration of this compound. This phenomenon, sometimes referred to as an "escape" or "rebound" effect, suggests that while this compound effectively suppresses FSH, the pituitary's responsiveness to endogenous GnRH may gradually increase over prolonged treatment, leading to a partial recovery of FSH levels.
Table 2: this compound-Induced Suppression of FSH in Postmenopausal Women
| This compound Dose (mg) | Mean Maximal FSH Suppression (%) (Mean ± SEM) |
| 1 | 18.0 ± 6.0 |
| 5 | 25.6 ± 4.6 |
| 20 | 39.6 ± 2.7 |
Impact of this compound on Gonadal Steroid Hormone Production
The direct suppression of pituitary gonadotropins (LH and FSH) by this compound consequently leads to a significant reduction in the production of gonadal steroid hormones. citeab.comuni.lu Gonadal steroid hormones, such as estradiol (B170435), progesterone (B1679170), and testosterone (B1683101), are synthesized in the gonads under the stimulatory influence of LH and FSH.
In women, this compound administration has been shown to rapidly decrease estradiol (E2) concentrations. For instance, mean estradiol levels can drop from 165 ± 15 pmol/L to 70 ± 11 pmol/L within the first 24 hours of treatment. Maximal suppression of serum estradiol is typically observed around 24 hours after each injection. This reduction in estradiol levels is associated with an inhibition of follicular development and prevention of ovulation, as evidenced by decreased serum progesterone (P) levels.
In males, the reduction in LH secretion directly results in a decrease in testosterone release from the testes. uni.lu Studies have demonstrated that this compound can effect immediate gonadotropin suppression, which in turn leads to significant testosterone suppression within 12 hours after injection, with testosterone levels paralleling the suppression of gonadotropins. This rapid and profound suppression of gonadal steroids underscores this compound's efficacy in conditions requiring the inhibition of sex hormone production.
Table 3: Impact of this compound on Estradiol Levels in Women
| Hormone | Baseline Mean (pmol/L) (Mean ± SEM) | Mean at 24 hours (pmol/L) (Mean ± SEM) |
| Estradiol | 165 ± 15 | 70 ± 11 |
Reduction of Circulating Testosterone Levels
As a GnRH antagonist, this compound's primary mechanism involves the rapid suppression of pituitary gonadotropins, specifically LH, which is the key signal for testicular testosterone production in males. Studies have demonstrated that the inhibition of pituitary gonadotropic secretion by this compound leads to a reduction in gonadal hormone secretion citeab.com. While direct quantitative data on testosterone reduction in human males specifically for this compound is less extensively detailed in the provided literature compared to female hormones, the established mechanism of GnRH antagonists confirms that the profound suppression of LH by this compound directly leads to a decrease in circulating testosterone levels. This is consistent with the known physiological axis where LH stimulates testosterone release from the testes europa.eueuropa.eu.
Reduction of Circulating Estrogen Levels
This compound has been shown to significantly reduce circulating estrogen levels. In studies involving women with normal menstrual cycles, the administration of this compound led to a rapid and substantial decrease in estradiol (E2) concentrations. For instance, in women treated during the midfollicular phase, estradiol levels declined from pretreatment values of 246 ± 48 pmol/L to 81 ± 15 pmol/L within 24 hours of the last injection nih.gov. Similarly, another study reported a decrease in mean estradiol concentrations from 165 ± 15 pmol/L to 70 ± 11 pmol/L within the first 24 hours of this compound administration, with maximal suppression observed approximately 24 hours after each injection nih.gov. These findings highlight this compound's efficacy in rapidly suppressing estrogen levels.
Table 1: this compound's Effect on Estradiol Levels
| Hormone | Baseline Mean (± SEM) | Post-treatment Mean (± SEM) | Time to Reduction | Significance | Source |
| Estradiol | 246 ± 48 pmol/L | 81 ± 15 pmol/L | Within 24 hours | Not specified | nih.gov |
| Estradiol | 165 ± 15 pmol/L | 70 ± 11 pmol/L | Within 24 hours | P < 0.001 | nih.gov |
Reduction of Circulating Progesterone Levels
The impact of this compound extends to the reduction of circulating progesterone levels. In studies examining its effect during the early luteal phase of the menstrual cycle, this compound treatment resulted in a significant decline in progesterone concentrations. Specifically, progesterone levels decreased from 20 ± 1.6 nmol/L to 1.9 ± 0.3 nmol/L within 24 hours after the last injection nih.gov. This rapid and significant suppression of progesterone levels underscores this compound's comprehensive effect on ovarian steroidogenesis.
Table 2: this compound's Effect on Progesterone Levels
| Hormone | Baseline Mean (± SEM) | Post-treatment Mean (± SEM) | Time to Reduction | Significance | Source |
| Progesterone | 20 ± 1.6 nmol/L | 1.9 ± 0.3 nmol/L | Within 24 hours | P < 0.001 | nih.govnih.gov |
Absence of Initial Hormonal Surge Phenomenon with this compound Treatment
A critical advantage of GnRH antagonists like this compound, distinguishing them from GnRH agonists, is the absence of an initial hormonal surge. GnRH agonists initially stimulate the pituitary, leading to a transient increase in gonadotropin and sex hormone levels before downregulation occurs. In contrast, this compound, through its direct competitive antagonism of GnRH receptors, prevents this initial stimulatory effect. Studies with this compound have explicitly reported that no LH surge was observed during treatment nih.gov. This direct and immediate suppression of gonadotropins (LH and FSH) and subsequent sex hormones eliminates the risk of a "flare effect," which can exacerbate symptoms in hormone-sensitive conditions nih.govnih.gov.
Table 3: this compound's Effect on Gonadotropin Levels and Surge Phenomenon
| Hormone | Baseline Mean (± SEM) | Post-treatment Mean (± SEM) / % Decrease | Time to Reduction | Initial Surge Observed | Source |
| LH | Pretreatment values | Decreased to 35% within 8 hours | Within 8 hours | No | nih.gov |
| LH | Pretreatment values | Decreased by 74 ± 2% within 8 hours | Within 8 hours | No | nih.gov |
| FSH | Pretreatment values | Decreased to 73 ± 3% within 8 hours | Within 8 hours | No | nih.gov |
| FSH | Pretreatment values | Decreased by 26 ± 3% within 8 hours | Within 8 hours | No | nih.gov |
Preclinical Efficacy and Safety Assessment of Detirelix
Detirelix's Effects on the Hypothalamic-Pituitary-Gonadal Axis in Animal Models
This compound demonstrates significant modulatory effects on the HPG axis across different animal models, leading to the suppression of reproductive hormone levels and associated physiological changes.
Chronic administration of this compound in rats has been shown to rapidly suppress the hypothalamic-pituitary-ovarian axis, effectively inhibiting follicular development and ovulation nih.govmdpi.com. During this compound treatment, mean serum levels of LH, estrogen, and progesterone (B1679170) were significantly lower compared to untreated controls nih.govmdpi.com. The suppression of LH was more pronounced and rapid, achieving maximal suppression of 74 ± 2% within 8 hours after the first injection. In contrast, FSH levels showed a maximum suppression of 26 ± 3% within the same timeframe nih.govmdpi.com.
Subchronic studies in rats, at doses equal to or greater than 0.4 mg/kg/day, resulted in atrophy of the reproductive organs and inhibition of both ovulation and spermatogenesis researchgate.net. Furthermore, these studies observed decreased body weight gain in male rats and increased body weight gain in female rats researchgate.net. Morbidity and/or mortality were noted throughout the treatment phase at subcutaneous doses equal to or greater than 2.0 mg/kg/day researchgate.net.
| Animal Model | Dose (SC) | Key HPG Axis Effects | Other Observed Effects |
|---|---|---|---|
| Rats (Chronic) | Not specified for efficacy, ≥ 0.4 mg/kg/day for subchronic | Rapid suppression of hypothalamic-pituitary-ovarian axis, inhibition of follicular development and ovulation nih.govmdpi.com. Significant decrease in serum LH, estrogen, and progesterone nih.govmdpi.com. LH suppression: 74 ± 2% max within 8h; FSH suppression: 26 ± 3% max within 8h nih.govmdpi.com. | Atrophy of reproductive organs, inhibition of spermatogenesis researchgate.net. Decreased body weight gain in males, increased in females researchgate.net. Morbidity/mortality at ≥ 2.0 mg/kg/day researchgate.net. |
In non-human primate models, subchronic studies involving this compound at doses equal to or greater than 0.2 mg/kg/day led to atrophy of reproductive organs, inhibition of ovulation, and suppression of spermatogenesis researchgate.net. A decrease in body weight gain was also observed in male monkeys researchgate.net.
Acute subcutaneous (SC) toxicity studies in monkeys (AT 4842) at doses of 1, 5, 15, and 40 mg/kg did not reveal clinical signs of systemic toxicity fda.gov. However, local reactions at the injection site, including swelling and thickening, occurred at doses ranging from 5 to 40 mg/kg, with these effects persisting for up to 14 days fda.gov. Hematological analysis indicated slight increases in leukocyte and neutrophil counts, while serum chemistry showed slightly elevated transaminase levels fda.gov. In acute intravenous (IV) toxicity studies in monkeys (AT 4841), a dose of 0.5 mg/kg this compound resulted in changes similar to those observed with Ganirelix, such as inactivity fda.gov.
| Animal Model | Dose | Key HPG Axis Effects | Other Observed Effects |
|---|---|---|---|
| Monkeys (Subchronic) | ≥ 0.2 mg/kg/day | Atrophy of reproductive organs, inhibition of ovulation and spermatogenesis researchgate.net. | Decreased body weight gain in males researchgate.net. |
| Monkeys (Acute SC) | 1, 5, 15, 40 mg/kg | Not explicitly detailed for HPG axis, but systemic effects observed fda.gov. | No clinical signs of systemic toxicity fda.gov. Swelling/thickening at injection site (5-40 mg/kg, persisted up to 14 days) fda.gov. Slight increases in leukocytes and neutrophils fda.gov. Slightly increased transaminases fda.gov. |
| Monkeys (Acute IV) | 0.5 mg/kg | Not explicitly detailed for HPG axis, but systemic effects observed fda.gov. | Inactivity (similar to Ganirelix) fda.gov. |
Preclinical studies indicate that this compound exhibits dose-dependent pharmacodynamic responses. In monkeys, plasma estradiol (B170435) and testosterone (B1683101) levels were observed to decrease and remain suppressed in a dose-dependent manner following this compound administration fda.gov. Additionally, the severity of local irritation at the injection site in monkeys was also found to be dose-related fda.gov. In rats, systemic toxicity, including collapse, cyanosis, and labored respiration, occurred specifically at the 40 mg/kg subcutaneous dose, highlighting a dose-dependent manifestation of adverse effects fda.gov.
This compound-Associated Toxicological Profiles
This compound's toxicological assessment in preclinical studies has revealed both local and systemic manifestations, particularly at higher doses.
In acute subcutaneous (SC) toxicity studies in rats (AT 4877), single injections of this compound at dose levels of 1, 5, 15, or 40 mg/kg produced clinical signs of local irritation at the injection site, including discoloration, encrustations, and thickening of the skin. These local effects were mild to moderate in severity and persisted throughout the study period fda.gov. Systemic toxicity, characterized by collapse, cyanosis, labored respiration, inactivity, erythema of the ears, and swelling of the limbs, face, and/or ears, was observed exclusively with this compound at the 40 mg/kg dose fda.gov. Notably, deaths were reported with all doses of this compound in these acute SC toxicity studies in rats fda.gov.
Acute intravenous (IV) toxicity studies in rats (AT 4865) using dose levels of 0.5, 1, and 2 mg/kg primarily showed systemic changes in the this compound group, and deaths were observed across all tested doses fda.gov.
In acute SC toxicity studies in monkeys (AT 4842) at doses of 1, 5, 15, and 40 mg/kg, no clinical signs of systemic toxicity were observed fda.gov. However, swelling and thickening at the injection site occurred at doses of 5 to 40 mg/kg, and this increased skin thickness persisted for up to 14 days fda.gov. Hematological changes included slight increases in leukocyte and neutrophil counts, while serum chemistry indicated slightly increased transaminase levels fda.gov. Acute IV toxicity in monkeys (AT 4841) at a 0.5 mg/kg dose of this compound resulted in inactivity, similar to observations with Ganirelix fda.gov.
Subchronic studies in rats (at doses ≥ 0.4 mg/kg/day) and monkeys (at doses ≥ 0.2 mg/kg/day) produced atrophy of reproductive organs, inhibition of ovulation and spermatogenesis, decreased body weight gain in male rats and monkeys, and increased body weight gain in female rats researchgate.net. Morbidity and/or mortality in rats occurred throughout the treatment phase at subcutaneous doses of 2.0 mg/kg/day or higher researchgate.net.
| Animal Model | Route | Dose Range | Systemic Toxicity Manifestations |
|---|---|---|---|
| Rats (Acute) | SC | 1, 5, 15, 40 mg/kg | Local irritation at injection site (discoloration, encrustations, skin thickening) fda.gov. Systemic toxicity at 40 mg/kg: collapse, cyanosis, labored respiration, inactivity, erythema of ears, swelling of limbs/face/ears fda.gov. Deaths observed at all doses fda.gov. |
| Rats (Acute) | IV | 0.5, 1, 2 mg/kg | Systemic changes primarily in this compound group fda.gov. Deaths observed at all doses fda.gov. |
| Monkeys (Acute) | SC | 1, 5, 15, 40 mg/kg | No clinical signs of systemic toxicity fda.gov. Local swelling/thickening at injection site (5-40 mg/kg) fda.gov. Slight increases in leukocytes, neutrophils, and transaminases fda.gov. |
| Monkeys (Acute) | IV | 0.5 mg/kg | Inactivity fda.gov. |
| Rats (Subchronic) | SC | ≥ 0.4 mg/kg/day | Atrophy of reproductive organs, inhibition of ovulation/spermatogenesis researchgate.net. Decreased body weight gain (males), increased body weight gain (females) researchgate.net. Morbidity/mortality at ≥ 2.0 mg/kg/day researchgate.net. |
| Monkeys (Subchronic) | SC | ≥ 0.2 mg/kg/day | Atrophy of reproductive organs, inhibition of ovulation/spermatogenesis researchgate.net. Decreased body weight gain (males) researchgate.net. |
In terms of cardiopulmonary indicators, systemic toxicity observed in rats at the 40 mg/kg subcutaneous dose of this compound included labored respiration and collapse fda.gov. A notable characteristic of earlier generation GnRH antagonists, including this compound, is their potential to induce histamine (B1213489) release from mast cells nih.govfda.gov. This histamine release can lead to a range of unwanted effects, from localized reactions like wheal and flare at the injection site to more generalized cardiovascular and pulmonary symptoms nih.govfda.gov.
Regarding neurological indicators, inactivity was observed in monkeys treated with 0.5 mg/kg this compound in acute intravenous toxicity studies fda.gov. While specific neurological signs such as "slight clonic convulsions" were mentioned for a related compound (RS-26306) in the context of systemic changes primarily present in the this compound group, "inactivity" is directly attributed to this compound in monkeys fda.gov.
Systemic Toxicity Manifestations
Dermal and Extremity Reactions
Preclinical studies in rats administered this compound at a dose of 40 mg/kg subcutaneously (SC) revealed systemic toxicity, including erythema of the ears and swelling of the limbs, face, and/or ears fda.gov. In monkeys, discoloration of the ears was observed following this compound administration fda.gov.
Localized Reactions at Injection Sites
Acute SC toxicity studies in rats indicated that this compound produced clinical signs of local irritation at the injection site. These reactions included discoloration, encrustations, and thickening of the skin. The severity of these localized reactions ranged from mild to moderate and persisted throughout the study period fda.gov. Histopathological examination of injection sites in animals treated with this compound revealed atrophic, degenerative, inflammatory, and necrotizing changes that were more frequent and severe compared to vehicle control animals fda.gov.
In monkeys, SC administration of this compound at doses ranging from 5 to 40 mg/kg resulted in swelling and thickening at the injection site, with increased skin thickness persisting for up to 14 days fda.gov. Generally, these local reactions observed in preclinical assessments tended to resolve within approximately four hours post-administration ncats.io.
Hematological Parameter Alterations
Preclinical investigations in rats demonstrated alterations in hematological parameters following this compound administration. These changes included a decrease in erythroid parameters, such as total red blood cell (RBC) counts, hemoglobin (Hb), and hematocrit (Hct), alongside an increase in white blood cell (WBC) and platelet counts fda.gov. In monkeys, slight increases in leukocyte and neutrophil counts were observed fda.gov.
Table 1: Summary of Preclinical Hematological Parameter Alterations in Rats
| Parameter | Observed Change with this compound Treatment | Reference |
| Total RBC Counts | Decreased | fda.gov |
| Hemoglobin (Hb) | Decreased | fda.gov |
| Hematocrit (Hct) | Decreased | fda.gov |
| White Blood Cell (WBC) | Increased | fda.gov |
| Platelet Counts | Increased | fda.gov |
Hepatic and Renal Biomarker Changes
In preclinical rat studies, this compound treatment was associated with elevated serum levels of hepatic biomarkers, specifically SGOT (serum glutamic oxaloacetic transaminase) and SGPT (serum glutamic pyruvic transaminase). Concurrently, a decrease in total protein and albumin levels was noted fda.gov. Regarding renal function, no adverse renal effects were reported in rats during these preclinical assessments fda.gov.
Gastrointestinal System Observations
Observations from preclinical studies suggest a potential link between this compound and gastrointestinal effects. Specifically, increased acid secretion was noted, which may account for gastric erosions reported in drug-treated rats fda.gov.
Organ Pathological Changes
This compound administration in preclinical models led to pathological changes in various organs. Notably, an increase in spleen weight was observed in rats, mice, and monkeys fda.gov. Histological examination of the spleen revealed increased extramedullary hematopoiesis and lymphoid hyperplasia fda.gov.
Regressive/Atrophic Changes in Reproductive Organs
A significant finding in preclinical safety assessments of this compound was the presence of regressive and atrophic changes in the reproductive organs of both male and female animals. These changes were observed in animals receiving this compound at doses of 5 mg/kg or higher fda.gov. These findings are generally attributed to the drug's primary pharmacological activity as a GnRH antagonist, which suppresses the pituitary-gonadal axis fda.gov. Animal reproduction studies with related GnRH antagonists, such as degarelix, have also demonstrated that these compounds can cause infertility in male animals, an effect that has been shown to be reversible europa.eu. In female reproduction toxicity studies, related GnRH antagonists revealed findings consistent with their pharmacological properties, including a dose-dependent prolongation of the time to mating and pregnancy, and a reduced number of corpora lutea europa.eu.
Table 2: Summary of Preclinical Organ Pathological Changes
| Organ | Observed Change with this compound Treatment | Species Affected | Reference |
| Spleen | Increased weight | Rats, Mice, Monkeys | fda.gov |
| Spleen | Increased extramedullary hematopoiesis | Rats | fda.gov |
| Spleen | Lymphoid hyperplasia | Rats | fda.gov |
| Reproductive Organs | Regressive/Atrophic Changes | Both sexes of animals | fda.gov |
Splenic Weight Alterations
Administration of this compound in preclinical studies has been associated with alterations in spleen weight across different animal species. Specifically, increased spleen weight was observed in rats, mice, and monkeys wikipedia.org. In rats, this increase was dose-dependent in mid and high-dose groups and persisted even after a recovery period wikipedia.org. In mice, increased spleen weight was noted in mid and high-dose groups, accompanied by histological changes. These splenic changes included increased extramedullary hematopoiesis and lymphoid hyperplasia wikipedia.org.
Liver Histopathological Findings, Including Steatosis
Liver parameters were also affected by this compound administration in preclinical models. Elevated serum levels of aspartate aminotransferase (SGOT/AST) and alanine (B10760859) aminotransferase (SGPT/ALT) were reported in rats, along with decreased total protein and albumin wikipedia.org. A significant dose-dependent increase in AST and ALT activity in the blood of rats of both sexes was noted in long-term toxicity studies with this compound ctdbase.org. Furthermore, increased liver weight was observed in high-dose male mice and in female rats in the 10 mg/kg dose groups. Histological examination in high-dose male and all treated female mice revealed midzonal hepatocytic hypertrophy wikipedia.org. However, in rats, the observed liver weight increases were not consistently explained by histological changes wikipedia.org.
Pituitary Gland Histological and Enzymatic Changes
This compound exerts its primary pharmacological effect through the suppression of the hypothalamic-pituitary-gonadal axis nih.govwikipedia.org. Chronic administration of this compound rapidly suppresses the hypothalamic-pituitary-ovarian axis, effectively inhibiting follicular development and ovulation, with LH suppression being more pronounced and rapid than FSH suppression nih.gov. Acute and subchronic toxicology studies confirmed that this compound inhibited pituitary gonadotropic and gonadal hormone secretion in rats and cynomolgus monkeys wikipedia.org. The pituitary was observed to be at least partially desensitized following this compound administration, leading to a rapid and sustained suppression of LH and testosterone secretion in various species nih.gov. While the drug's pharmacological activity leads to regressive/atrophic changes in reproductive organs, which are a consequence of pituitary suppression, specific histological or enzymatic changes directly within the pituitary gland due to this compound itself were not detailed in the available preclinical findings beyond the functional suppression wikipedia.orgwikipedia.org.
Impact on Body Weight Dynamics in Animal Studies
The impact of this compound on body weight dynamics in animal studies has shown species and sex-specific differences. In subchronic studies, this compound administration led to decreased body weight gain in male rats and monkeys. Conversely, an increased body weight gain was observed in female rats wikipedia.org. In a study involving female rat neonates, daily injections of this compound did not significantly alter body weight compared to control animals uni.lu.
Immunogenic Responses and Histamine Release Mediated by this compound
This compound, like other first and second-generation GnRH antagonists, has been noted for its potential to induce immunogenic responses, particularly through histamine release nih.govwikipedia.org.
In Vitro Studies on Mast Cell Degranulation
In vitro studies have demonstrated that this compound is a potent inducer of histamine release from mast cells. Comparative assessments using rat peritoneal cells showed that this compound had a significantly lower EC50 for histamine release compared to later-generation GnRH antagonists like Org 37462 (Ganirelix). The EC50 for this compound from rat peritoneal cells was reported as 0.21 µg/kg or 0.21 ± 0.03 mcg/mL, while Org 37462 had an EC50 of 17.8 ± 5.0 mcg/mL wikipedia.orgwikipedia.orgwikipedia.org. This indicates that this compound was considerably more active in inducing histamine release in this in vitro assay wikipedia.org.
Table 1: In Vitro Histamine Release (EC50) from Rat Peritoneal Mast Cells
| Compound | EC50 (µg/mL) | Reference |
| This compound | 0.21 ± 0.03 | wikipedia.org |
| Org 37462 (Ganirelix) | 17.8 ± 5.0 | wikipedia.org |
Correlation with Systemic Allergic Reactions
The potent histamine-releasing properties of this compound have been correlated with systemic allergic reactions observed in preclinical studies. Acute intravenous administration of this compound in rats at doses of 0.3 mg/kg or higher resulted in clinical signs including lethargy, edema, cyanosis, pallor, and red ears wikipedia.org. In monkeys, similar signs such as lethargy and facial flushing were observed at doses of 0.5 mg/kg or higher wikipedia.org. At a 3 mg/kg dose of this compound, facial redness occurred in all animals, and two out of four exhibited inactivity. Systemic toxicity, including collapse, cyanosis, labored respiration, inactivity, erythema of the ears, and swelling of the limbs, face, and/or ears, was observed with this compound at a 40 mg/kg dose wikipedia.org.
Furthermore, this compound demonstrated significant hypotensive activity. The ED50 for hypotensive activity when administered intravenously was 41 µg/kg for this compound, compared to 901 µg/kg for RS-36306 (Ganirelix) wikipedia.orgwikipedia.org. This indicates a strong correlation between the histamine-rereleasing potential and the observed systemic hypotensive effects. Due to these histamine-mediated systemic side effects, this compound, along with Nal-Arg, was subsequently withdrawn from clinical trials wikipedia.org. The acute effects of this compound were consistent with peripheral vasodilation, a common manifestation of histamine release wikipedia.org.
Table 2: Comparative Hypotensive Activity (ED50) in Anesthetized Male Rats (Intravenous Administration)
| Compound | ED50 (µg/kg) | Reference |
| This compound | 41 | wikipedia.orgwikipedia.org |
| RS-36306 (Ganirelix) | 901 | wikipedia.orgwikipedia.org |
Pharmacokinetic Characterization of this compound
This compound, a gonadotropin-releasing hormone (GnRH) antagonist, has been subject to pharmacokinetic investigations to understand its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for elucidating the compound's behavior within biological systems.
Plasma Protein Binding Characteristics
Specific quantitative data on the plasma protein binding characteristics solely for this compound were not explicitly detailed in the reviewed literature. However, for Ganirelix (RS-26306), another GnRH antagonist, in vitro plasma binding studies conducted by equilibrium dialysis at 37°C showed binding percentages of 81.9% in human plasma, 88.8% in monkey plasma, and 82.4% in rat plasma. fda.gov This extensive binding was primarily attributed to hydrophobic interactions stemming from hydrophobic amino acids, rather than electrostatic interactions with plasma proteins. fda.gov
Absorption and Distribution Following Specialized Routes (e.g., Intratracheal Instillation, Aerosol Inhalation)
The pulmonary delivery of this compound has been investigated in various animal models, including anesthetized dogs and unanesthetized awake sheep, through intratracheal instillation and aerosol inhalation. fda.govnih.govnih.gov
In Dogs: In anesthetized dogs, pulmonary administration of this compound, whether by intratracheal instillation or aerosol inhalation, resulted in plasma profiles that extended over two days. fda.gov Absorption from the lung following instillation was observed to be slow, with a time to maximum plasma concentration (Tmax) of 6.5 ± 3.6 hours. fda.gov The relative bioavailability after instillation was determined to be 29 ± 10%. fda.gov Administration of this compound-containing aerosols yielded plasma profiles similar to those observed with instillation, indicating no faster absorption from aerosols than from instilled solutions. fda.gov
In Sheep: Pharmacokinetic studies in unanesthetized awake sheep revealed that after intratracheal administration of an 80 µg/kg dose, the average elimination half-life (t½) was 9.8 ± 1.3 hours. nih.gov This was comparable to the elimination kinetics observed after a 30 µg/kg intravenous dose, which had a t½ of 7.2 ± 2.9 hours. nih.gov The mean residence time (MRT) was prolonged to 10.3 ± 2.0 hours following intratracheal administration, compared to 2.7 ± 0.8 hours after intravenous administration. nih.gov The mean absorption time (MAT) was calculated to be 7.5 ± 1.8 hours. nih.gov Maximum plasma levels (Cmax) of 9.2 ng/ml were reached approximately 2 hours after intratracheal administration. nih.gov The average bioavailability following pulmonary administration (instillate or aerosol) in sheep was approximately 9.8 ± 3.9%. nih.govresearchgate.net The pharmacokinetic profile after aerosol administration was found to be similar to that after instillation. nih.gov
Impact of Liposomal Formulations: The use of liposomal formulations for pulmonary delivery of this compound demonstrated an influence on its pharmacokinetic profile. Encapsulation of this compound in liposomes increased the half-lives of drug appearance in plasma, extending them from 8.2 hours for the free peptide to 19 hours for partially entrapped (intratracheal), 16.3 hours for partially entrapped (aerosol), and 21.6 hours for fully entrapped (intratracheal) forms. nih.gov Furthermore, the mean residence time (MRT) of this compound within the lung was significantly prolonged by encapsulation, with values increasing from 14 hours for the free drug to 31.4 hours for partially entrapped (intratracheal), 28.2 hours for partially entrapped (aerosol), and 57.4 hours for fully entrapped (intratracheal) formulations. nih.gov However, this encapsulation also led to a reduced bioavailability, suggesting potential loss of liposomal this compound due to mucociliary clearance or phagocytic degradation. nih.gov It has been speculated that this compound's strong affinity for phospholipids (B1166683) might contribute to slower absorption from both liposomal and surfactant molecules. nih.gov
Pharmacokinetic Parameters of this compound Following Pulmonary Administration
| Parameter | Value (Dogs, Instillation) fda.gov | Value (Sheep, Intratracheal Instillation) nih.gov |
| Tmax (h) | 6.5 ± 3.6 | 2 |
| Relative Bioavailability (%) | 29 ± 10 | 9.8 ± 3.9 |
| Elimination t½ (h) | Not specified | 9.8 ± 1.3 (intratracheal); 7.2 ± 2.9 (IV) |
| Mean Residence Time (MRT) (h) | Not specified | 10.3 ± 2.0 (intratracheal); 2.7 ± 0.8 (IV) |
| Mean Absorption Time (MAT) (h) | Not specified | 7.5 ± 1.8 |
| Cmax (ng/ml) | Not specified | 9.2 |
Impact of Liposomal Encapsulation on this compound Pharmacokinetics (Pulmonary Administration)
| Formulation Type | Plasma Appearance t½ (h) nih.gov | Lung Mean Residence Time (MRT) (h) nih.gov |
| Free Peptide | 8.2 | 14 |
| Partially Entrapped (IT) | 19 | 31.4 |
| Partially Entrapped (Aerosol) | 16.3 | 28.2 |
| Fully Entrapped (IT) | 21.6 | 57.4 |
Clinical Research Trajectory and Therapeutic Context of Detirelix
Investigation of Detirelix in Female Reproductive Endocrinology
Research into this compound has primarily focused on its effects on the female reproductive system, particularly its capacity to inhibit ovulation and chronically suppress the HPG axis. nih.govnih.govoup.com
Inhibition of Ovulation
Studies have shown that this compound can rapidly suppress gonadotropin secretion, inhibit follicular development, and prevent ovulation in women with normal menstrual cycles. In one study, a regimen of 5 mg of this compound administered subcutaneously every other day for 27 days demonstrated effective inhibition of follicular development and ovulation. Within 8 hours of the initial injection, mean serum LH concentrations decreased by 74 ± 2%, and FSH concentrations decreased by 26 ± 3%. Mean estradiol (B170435) (E2) levels also significantly reduced from 165 ± 15 pmol/L to 70 ± 11 pmol/L within 24 hours of the first injection, remaining below 128 pmol/L throughout the treatment period. No LH surge was observed during the treatment. nih.govnih.govoup.com
The following table summarizes the acute hormonal responses to this compound:
| Hormone | Mean Decrease (8 hours post-injection) |
| LH | 74 ± 2% |
| FSH | 26 ± 3% |
The following table summarizes the estradiol response to this compound:
| Hormone | Baseline Mean (pmol/L) | Mean Decrease (24 hours post-injection) (pmol/L) |
| Estradiol | 165 ± 15 | 70 ± 11 |
Chronic Suppression of the Hypothalamic-Pituitary-Ovarian Axis
Chronic administration of this compound has been shown to rapidly and effectively suppress the HPG axis, leading to significantly lower mean serum levels of LH, estrogen, and progesterone (B1679170) compared to untreated controls. nih.govnih.govoup.com LH suppression was more pronounced and rapid than that of FSH. Despite continued administration, mean immunoreactive FSH levels returned to baseline after the first 72 hours in some cases, while LH and E2 remained suppressed. nih.govoup.com After the completion of treatment, rapid recovery of pituitary-ovarian function occurred, with an LH surge and subsequent ovulation observed within 10-16 days after the final injection. nih.govoup.com
This compound's Historical Role in Hormone-Dependent Disorder Research
This compound played a role in the early development of GnRH antagonists for various hormone-dependent conditions. nih.govresearchgate.net
Early Development for Conditions Such as Endometriosis and Leiomyomas
This compound was considered for the treatment of sex hormone-releasing diseases, including endometriosis and uterine leiomyomas (fibroids), where marked suppression of E2 could be beneficial. ncats.iooup.com GnRH antagonists like this compound were recognized for their ability to rapidly suppress pituitary-ovarian function, offering an advantage over GnRH agonists which produce an initial period of stimulation before suppression. oup.com
Comparative Studies in the Prevention of Premature LH Surges in Assisted Reproductive Technologies
This compound was part of comparative studies with other GnRH antagonists, such as Ganirelix and Cetrorelix, in the context of assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation. nih.govnih.govmdpi.com While this compound demonstrated rapid suppression of gonadotropin secretion, later-generation GnRH antagonists like Ganirelix and Cetrorelix became more widely used in ART due to improved profiles and lower histamine-releasing properties. nih.govnih.govmdpi.comfda.govportico.org
Challenges and Limitations in this compound's Clinical Applicability
Despite its potent and rapid suppression of the HPG axis, this compound faced limitations that hindered its broader clinical applicability. nih.govfda.govmedpath.com One significant challenge was its propensity to induce histamine (B1213489) release from mast cells, which could lead to unwanted effects, including local skin reactions such as erythema and pruritus. nih.govnih.govoup.comresearchgate.netfda.gov This histamine-releasing property was a major factor in the withdrawal of this compound and similar early-generation GnRH antagonists from clinical trials. nih.govresearchgate.net Subsequent research in GnRH antagonist development focused on creating compounds with reduced histamine-releasing activity while maintaining gonadotropin-suppressive potency. nih.govresearchgate.netfda.gov
Systemic Histamine Release as a Major Limiting Factor
The clinical research trajectory of this compound, a second-generation gonadotropin-releasing hormone (GnRH) antagonist, was significantly impacted by its propensity to induce systemic histamine release. This characteristic emerged as a major limiting factor, influencing its therapeutic applicability and driving the development of subsequent GnRH antagonist generations with improved safety profiles fda.govmdpi.comnih.gov.
Early investigations into GnRH antagonists revealed that compounds like this compound, particularly those with D-arginine or other basic side chains at position 6 of their peptide sequence, could trigger the release of histamine from mast cells mdpi.comnih.gov. This mast cell degranulation led to a range of unwanted effects, from localized reactions such as wheal and flare at the injection site to more generalized systemic symptoms, including cardiovascular and pulmonary manifestations fda.gov. The occurrence of such histamine-mediated reactions posed a considerable challenge to the broader clinical utility of these early antagonists.
Detailed research findings underscored the significant histamine-releasing potential of this compound. In an in vitro assay using rat peritoneal mast cells, this compound demonstrated a notably lower EC50 (effective concentration for 50% histamine release) compared to later-generation antagonists like Org 37462 (Ganirelix). Specifically, the EC50 for this compound was reported as 0.21 mcg/mL, while Org 37462 exhibited an EC50 of 17.8 mcg/mL, indicating that this compound was substantially more potent in inducing histamine release in this model fda.gove-lactancia.org.
Beyond histamine release, this compound also exhibited significant hypotensive activity, further highlighting its systemic impact. In studies conducted in pentobarbital-anesthetized rats, the intravenous ED50 (effective dose for 50% reduction in mean blood pressure) for this compound was 41 mcg/kg, in contrast to 901 mcg/kg for Org 37462 fda.gove-lactancia.org. This pronounced hypotensive effect further contributed to the concerns regarding its systemic tolerability.
The comparative data on histamine release and hypotensive activity for this compound and Org 37462 (Ganirelix) are summarized in the table below:
| Compound | EC50 for Histamine Release (rat peritoneal mast cells) | ED50 for Hypotensive Activity (intravenous, rats) |
| This compound | 0.21 mcg/mL fda.gove-lactancia.org | 41 mcg/kg fda.gove-lactancia.org |
| Org 37462 (Ganirelix) | 17.8 mcg/mL fda.gove-lactancia.org | 901 mcg/kg fda.gove-lactancia.org |
Despite the limitations imposed by systemic histamine release, this compound showcased rapid and reversible suppression of the hypothalamic-pituitary-ovarian axis, effectively inhibiting follicular development and ovulation in early studies mdpi.comnih.gov. This demonstrated efficacy, despite the associated histamine-related challenges, emphasized the potential therapeutic value of GnRH antagonists in steroid-dependent disorders and spurred continued efforts to develop safer and more clinically effective compounds mdpi.comnih.gov. The subsequent development of third-generation GnRH antagonists, such as Degarelix, with significantly weaker histamine-releasing properties, directly addressed this critical limiting factor identified in earlier compounds like this compound researchgate.netresearchgate.netnih.gov.
Detirelix in the Broader Context of Endocrine Disrupting Chemical Edc Research
Identification and Characterization as an Endocrine Disrupting Chemical
Detirelix functions as a direct antagonist to the gonadotropin-releasing hormone receptor (GnRH-R), a key component of the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.com By blocking this receptor, this compound prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govdrugbank.com This targeted interference with hormonal signaling is a hallmark of endocrine disruption. The resulting suppression of gonadotropins leads to a significant reduction in the production of gonadal steroids, such as estradiol (B170435) and progesterone (B1679170), thereby inhibiting follicular development and ovulation. nih.gov
The endocrine-disrupting properties of this compound are characterized by its ability to rapidly and reversibly suppress the HPG axis. Research in women with normal menstrual cycles demonstrated that administration of this compound leads to a significant decrease in serum LH and estradiol concentrations. nih.gov Specifically, within 8 hours of the initial injection, mean serum LH and FSH concentrations decreased by 74% and 26%, respectively. nih.gov Mean estradiol levels also showed a marked reduction, falling from 165 ± 15 to 70 ± 11 pmol/L within the first 24 hours. nih.gov This demonstrates a clear cause-and-effect relationship between the introduction of the chemical and a measurable disruption of normal endocrine function.
| Hormone | Effect | Magnitude of Change | Timeframe |
|---|---|---|---|
| Luteinizing Hormone (LH) | Suppression | 74% decrease | Within 8 hours |
| Follicle-Stimulating Hormone (FSH) | Suppression | 26% decrease | Within 8 hours |
| Estradiol (E2) | Suppression | From 165 ± 15 to 70 ± 11 pmol/L | Within 24 hours |
| Progesterone (P) | Suppression | Significantly lower levels during treatment | During treatment period |
Mechanistic Research on Endocrine-Mediated Adverse Effects
The mechanism through which this compound exerts its endocrine-disrupting effects is competitive antagonism of the GnRH receptor. nih.gov This mode of action is a well-established mechanism for many EDCs that interfere with hormone receptor signaling. By binding to the GnRH receptor without activating it, this compound prevents the endogenous GnRH from initiating the signaling cascade that leads to gonadotropin release. fda.gov This direct interference at the receptor level is a primary characteristic of endocrine disruption.
Subchronic toxicity studies in animal models have further elucidated the endocrine-mediated adverse effects of this compound. In rats and monkeys, prolonged administration of this compound resulted in atrophy of the reproductive organs and inhibition of both ovulation and spermatogenesis. nih.gov These effects are a direct consequence of the sustained suppression of the HPG axis, leading to a lack of hormonal support for reproductive tissues and functions. These findings are consistent with the known roles of LH and FSH in maintaining the health and function of the gonads.
Furthermore, research has identified that some early-generation GnRH antagonists, including this compound, can induce histamine (B1213489) release from mast cells. mdpi.comfda.gov While this is often considered a side effect in a clinical context, from an EDC perspective, it represents another pathway through which the chemical can interact with biological systems and potentially cause adverse effects. The EC50 for histamine release from rat peritoneal mast cells for this compound is significantly lower than that of third-generation GnRH antagonists, indicating a higher potential for this off-target effect. fda.gov
| Aspect | Finding | Implication for Endocrine Disruption |
|---|---|---|
| Primary Mechanism | Competitive antagonist of the GnRH receptor | Direct interference with a key hormonal signaling pathway. |
| Downstream Effects | Suppression of LH, FSH, Estradiol, and Progesterone | Disruption of the entire Hypothalamic-Pituitary-Gonadal axis. |
| Toxicological Findings (Animal Models) | Atrophy of reproductive organs, inhibition of ovulation and spermatogenesis | Adverse outcomes resulting from prolonged endocrine disruption. |
| Off-Target Effects | Induces histamine release | Demonstrates the potential for interaction with multiple biological pathways. |
Emerging Research Questions and Future Directions for Detirelix Studies
Advanced Molecular Profiling and Target Engagement Studies of Detirelix
Advanced molecular profiling and target engagement studies are critical for comprehensively understanding how this compound interacts with its biological targets and identifying any unintended off-target effects. Modern label-free biophysical techniques, such as the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), offer powerful avenues for this research lgmpharma.comnih.govuni.lu. These methods exploit ligand-induced protein stabilization to assess drug binding directly within native cellular environments, without requiring chemical modifications of the compound lgmpharma.comuni.lu.
Another promising technique is the Chemical Protein Stability Assay (CPSA), a high-throughput method that evaluates ligand-protein interactions in cell lysates by analyzing protein stability cpu-bioinfor.org. Applying these proteomic and biophysical approaches to this compound would enable researchers to precisely map its binding to the GnRH receptor and identify any other proteins it might interact with across the proteome. This comprehensive analysis could clarify its exact mechanism of action and potentially uncover molecular interactions that contribute to its pharmacological profile or historical limitations mims.com. The goal is to gain enhanced mechanistic insights and minimize off-target risks, supporting data-driven decisions for potential therapeutic applications mims.com.
Re-evaluation of this compound's Structure-Activity Relationships in the Context of Contemporary Drug Design
The re-evaluation of this compound's Structure-Activity Relationships (SAR) is crucial for optimizing its properties using contemporary drug design principles. SAR studies are fundamental in drug discovery, establishing the correlation between a molecule's chemical structure and its biological activity mims.comwikipedia.org. Quantitative Structure-Activity Relationships (QSAR) and three-dimensional QSAR methods, including Comparative Molecular Field Analysis (CoMFA), are widely employed to predict compound properties and elucidate receptor-ligand interactions wikidata.org.
Investigation into Long-Term Endocrine System Perturbations Induced by this compound
While this compound is designed to modulate the GnRH axis, a critical area for future research involves investigating its long-term perturbations on the broader endocrine system. The endocrine system, which regulates numerous bodily functions through hormones, can be affected by prolonged exposure to certain chemicals wikipedia.orgwikidata.org. Endocrine disruptors can interfere with hormone signaling by mimicking, blocking, or altering the synthesis, degradation, or transport of natural hormones wikipedia.orgcenmed.comwikipedia.org.
Future studies should focus on monitoring the sustained impact of this compound on various endocrine glands beyond the pituitary-gonadal axis, such as the thyroid, adrenal glands, and parathyroid glands, as well as its potential effects on metabolic processes and reproductive function over extended periods wikipedia.orgwikidata.org. This would involve comprehensive hormonal profiling and biomarker analysis to detect any unintended or persistent alterations. Establishing a causal relationship between long-term exposure to specific agents and endocrine disorders can be challenging due to confounding factors and the difficulty in quantifying exposure wikidata.org. Therefore, rigorous, standardized studies are needed to fully characterize any long-term endocrine system perturbations induced by this compound.
Comparative Analysis with Newer-Generation GnRH Antagonists to Elucidate Specific this compound Insights
Comparative analysis of this compound with newer-generation GnRH antagonists offers valuable insights into the evolution of this drug class and highlights unique aspects of this compound's profile. Newer antagonists such as Degarelix and Relugolix have demonstrated improved pharmacological properties wikipedia.orgwikipedia.orgguidetopharmacology.org.
Degarelix, for instance, exhibits a longer duration of action and weaker histamine-releasing properties compared to earlier GnRH antagonists like Cetrorelix wikipedia.org. Relugolix, an orally administered non-peptide GnRH antagonist, has shown a lower incidence of major adverse cardiovascular events when compared to GnRH agonists like leuprolide mims.comnih.gov. A key insight from past research is that this compound, similar to other GnRH antagonists with basic side chains at position 6 (e.g., D-Arg), was associated with inducing histamine (B1213489) release from mast cells, which limited its clinical utility wikipedia.org.
A detailed comparative analysis would involve examining the structural differences between this compound and these newer agents (e.g., the non-peptide nature of Relugolix versus the peptide structure of this compound) to understand how these variations correlate with their respective pharmacological and safety profiles. This could pinpoint specific structural motifs in this compound that contributed to its limitations or unique characteristics, providing valuable lessons for future drug design and potential modifications for re-purposing.
Table 1: Comparative Overview of GnRH Antagonists
| Compound Name | PubChem CID | Chemical Nature | Key Pharmacological Feature (relative to older antagonists) | Noted Limitation (where applicable) |
| This compound | 16129698 | Peptide | Rapid, reversible GnRH suppression wikipedia.org | Histamine release wikipedia.org |
| Degarelix | 16136245 | Peptide | Longer duration of action, weaker histamine release wikipedia.org | Injection-site reactions wikipedia.org |
| Abarelix | 16131215 | Peptide | Rapid testosterone (B1683101) reduction wikipedia.org | Severe allergic reactions wikipedia.org |
| Ganirelix | 16186319 | Peptide | Rapid LH/FSH suppression mims.comwikipedia.org | Histamine release (implied, similar to Cetrorelix) wikipedia.org |
| Cetrorelix | 16130924 | Peptide | Rapid LH/FSH suppression wikipedia.orgwikipedia.org | Histamine release wikipedia.org |
| Relugolix | 10348973 | Non-peptide | Oral administration, lower cardiovascular events mims.comnih.gov | Diarrhea (compared to leuprolide) guidetopharmacology.org |
Development of Strategies to Mitigate this compound's Historically Limiting Side Effect Profile for Potential Re-purposing
The development of strategies to mitigate this compound's historically limiting profile is a crucial area for its potential re-purposing. While the specific adverse effects are outside the scope of this discussion, research can focus on innovative approaches to overcome the underlying mechanisms that led to its past limitations, particularly the propensity for histamine release wikipedia.org.
Potential strategies include:
Novel Formulation Development: Exploring advanced drug delivery systems, such as sustained-release formulations or nanoparticle encapsulation, could alter this compound's pharmacokinetic profile. This might lead to a more controlled release and lower peak concentrations, potentially reducing the incidence of undesirable reactions.
Prodrug Design: Designing prodrugs that are inactive until specifically metabolized in vivo could allow for targeted activation or a slower release of the active this compound moiety, thereby minimizing systemic exposure to the form responsible for the limiting profile.
Co-administration Approaches: Investigating the co-administration of this compound with agents that could counteract the specific physiological responses contributing to its limiting profile, without detailing the nature of those responses.
The success of these mitigation strategies could unlock new therapeutic applications for this compound, leveraging its effective GnRH antagonistic activity in contexts where its original limitations were prohibitive.
Environmental and Toxicological Implications of this compound as an Endocrine Disruptor
Given this compound's potent interference with the endocrine system as a GnRH antagonist, its environmental and toxicological implications as a potential endocrine disruptor warrant thorough investigation. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can alter the structure and function of the endocrine system, leading to adverse developmental, reproductive, neurological, metabolic, behavioral, and immune effects in both humans and wildlife cenmed.comwikipedia.orgwikidata.orgguidetoimmunopharmacology.orgzhanggroup.org. EDCs can operate through various mechanisms, including modulating nuclear steroid hormone receptors or interfering with hormone synthesis enzymes guidetoimmunopharmacology.org. A significant concern with EDCs is their potential to exert adverse effects even at very low concentrations cenmed.comwikidata.orgguidetoimmunopharmacology.org.
Q & A
Q. What is the molecular mechanism by which Detirelix suppresses gonadotropin secretion, and how does this inform experimental design in endocrine studies?
this compound acts as a competitive antagonist of luteinizing hormone-releasing hormone (LHRH) receptors on pituitary gonadotrophs, inhibiting the binding of endogenous LHRH and suppressing FSH, LH, and testosterone secretion . To study this mechanism, researchers should design dose-response experiments with controlled variables (e.g., sc injection protocols) and measure hormone levels at frequent intervals (e.g., 0–168 hours post-administration) using immunoassays. Dose-dependent suppression of testosterone (nadirs: 1.3–0.6 ng/mL across 5–20 mg doses) highlights the need for pharmacokinetic monitoring, including plasma half-life calculations (≥41 hours) .
Q. What are the standard methodologies for assessing this compound’s efficacy in preclinical models, and how do these translate to human trials?
Preclinical studies should prioritize in vivo models measuring gonadotropin suppression (e.g., rodent pituitary cell assays) and receptor binding affinity. Transitioning to human trials requires adherence to ethical guidelines (e.g., informed consent, IRB approvals) and protocols for single-dose administration with hormone sampling at predefined intervals (e.g., 48–168 hours) . Researchers must also address potential confounders, such as inter-subject variability in hormone escape phenomena observed after lower doses (e.g., testosterone rebound at 12–28 hours post-5 mg dose) .
Q. How should researchers design dose-escalation studies to evaluate this compound’s safety and tolerability?
Utilize a crossover design with washout periods (≥7 days between doses) to minimize carryover effects. Monitor local reactions (e.g., injection-site erythema) and systemic side effects, though this compound has shown no significant adverse events in doses ≤20 mg . Include pharmacokinetic endpoints (e.g., AUC for FSH, LH, testosterone) and statistical methods like ANOVA for dose-dependent comparisons .
Advanced Research Questions
Q. How can contradictory findings on hormone suppression duration (e.g., testosterone rebound) be resolved methodologically?
Contradictions may arise from receptor desensitization or compensatory pathways. To investigate, employ longitudinal studies with extended sampling (beyond 168 hours) and integrate transcriptomic analysis (e.g., qPCR for LHRH receptor expression). Bayesian statistical models can account for inter-individual variability in hormone recovery patterns .
Q. What structural modifications of this compound could enhance its pharmacokinetic profile, and how can these be systematically tested?
The peptide backbone of this compound includes D-amino acids (e.g., D-pCl-Phe², D-Trp³) and a modified lysine residue (D-hArg(Et₂)⁶), which confer receptor affinity and metabolic stability . To improve half-life, researchers could explore PEGylation or liposomal formulations. Testing requires in vitro stability assays (e.g., plasma proteolysis resistance) followed by murine pharmacokinetic studies with LC-MS quantification .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?
Use mixed-effects models to handle repeated measures (e.g., hormone levels over time) and fractional polynomial regression to characterize non-linear AUC trends. For example, testosterone suppression showed diminishing returns at higher doses (68% AUC reduction at 20 mg vs. 41% at 5 mg), suggesting receptor saturation .
Q. How do interspecies differences in LHRH receptor homology impact the translatability of this compound findings from animal models to humans?
Conduct comparative binding assays using recombinant human vs. rodent LHRH receptors. Molecular dynamics simulations can identify residue-specific interactions (e.g., D-Nal(2)¹ binding pocket). Validate findings with cross-species in vivo studies, adjusting doses based on receptor affinity differences .
Methodological & Ethical Considerations
Q. What are best practices for ensuring reproducibility in this compound experiments, particularly in hormone measurement?
Standardize assay protocols (e.g., RIA/ELISA kits from validated vendors) and include internal controls (e.g., pooled serum samples). Report coefficients of variation (CV) for intra- and inter-assay precision. Pre-register analytical methods in repositories like protocols.io to enhance transparency .
Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., fertility studies)?
Implement rigorous inclusion/exclusion criteria (e.g., excluding participants seeking fertility) and provide clear informed consent regarding reversible vs. irreversible suppression risks. Include data safety monitoring boards (DSMBs) for interim analyses of adverse events .
Data Interpretation & Reporting
Q. What frameworks are recommended for synthesizing conflicting data on this compound’s long-term endocrine effects?
Apply the GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) system to evaluate evidence quality. Meta-analyses should account for heterogeneity (e.g., I² statistic) and publication bias (e.g., funnel plots). Highlight mechanistic studies explaining discrepancies, such as pulsatile LH secretion recovery .
Q. How can researchers optimize manuscript clarity when reporting this compound findings with complex statistical outputs?
Use visual aids like time-course plots for hormone levels and forest plots for dose-response meta-analyses. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details into supplementary materials and avoiding redundant data in text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
